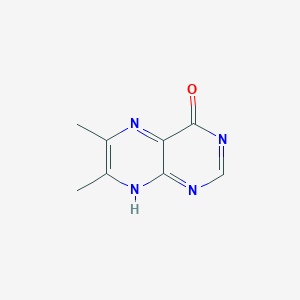

6,7-Dimethyl-1H-pteridin-4-one

Übersicht

Beschreibung

6,7-Dimethyl-1H-pteridin-4-one is a chemical compound that belongs to the pteridine family. Pteridines are heterocyclic compounds with a wide range of biological activities and applications in various fields.

Synthesis Analysis

- The synthesis of pteridines, including compounds similar to 6,7-Dimethyl-1H-pteridin-4-one, often involves nucleophilic addition reactions and cyclization processes. For instance, sodium hydrogen sulphite reacts with pteridin-4-one derivatives to form isolable adducts (Albert & McCormack, 1973).

- Another method for synthesizing pteridines includes starting from amino pteridine derivatives and undergoing transformations like hydrolysis and methylation (Mohr, Kazimierczuk, & Pfleiderer, 1992).

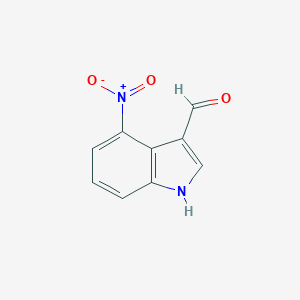

Molecular Structure Analysis

- The molecular structure of pteridines, including 6,7-Dimethyl-1H-pteridin-4-one, typically features a fused pyrimidine and pyrazine ring. The specific substituents and functional groups attached to this core structure significantly influence its properties and reactivity (Zhang, Schweizer, Xu, & Vasella, 2007).

Chemical Reactions and Properties

- Pteridines, including 6,7-Dimethyl-1H-pteridin-4-one, exhibit a range of chemical reactivities depending on their specific structure and substituents. They can participate in addition reactions, cyclizations, and other transformations (Albert & Yamamoto, 1968).

Physical Properties Analysis

- The physical properties of pteridines, including solubility, melting point, and crystalline structure, can be influenced by substitutions at different positions in the molecule. These properties are crucial for their practical applications and biological activity (Hueso-Ureña, Jiménez‐Pulido, Moreno-Carretero, Quirós-Olozábal, & Salas-peregrin, 1998).

Chemical Properties Analysis

- The chemical properties of pteridines are largely defined by their electronic structure and functional groups. These properties dictate their behavior in chemical reactions, such as nucleophilic addition, and their interactions with other molecules (Steinlin, Sonati, & Vasella, 2008).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Biological Activities

6,7-Dimethyl-1H-pteridin-4-one belongs to the pteridine class of compounds, which are known for their diverse biological activities and therapeutic potential. Pteridines, including 6,7-dimethyl-1H-pteridin-4-one derivatives, have been studied extensively for their roles as pigments, enzymatic cofactors, and molecules capable of immune system activation. The therapeutic applications of pteridine derivatives are vast, ranging from antitumor activities to treatments for chronic inflammation-related diseases. Antitumor activities have been one of the most advanced therapeutic potentials explored, with several molecular targets identified. Beyond oncology, pteridines are being investigated for their antimicrobial properties, and potential in treating diabetes, osteoporosis, ischemia, and neurodegeneration. Methotrexate, pralatrexate, and triamterene are examples of FDA-approved drugs within this class, highlighting the significant impact of pteridine research on current therapeutic strategies (Carmona-Martínez et al., 2018).

Bioavailability and Biomedical Applications

Pterostilbene, a naturally dimethylated analog of resveratrol, shares biological activities with 6,7-dimethyl-1H-pteridin-4-one and has been noted for its higher in vivo bioavailability. This property makes it a strong candidate for biomedical applications, including cancer prevention and therapy, insulin sensitivity improvement, and cardiovascular disease treatment. Pterostilbene's role in aging, memory, and cognition further underlines the broad scope of applications for pteridine derivatives in health and disease management (Estrela et al., 2013).

Neurotransmitter Synthesis and Affective Disorders

The synthesis and function of neurotransmitters such as dopamine, (nor)epinephrine, serotonin, and nitric oxide are critically dependent on the pteridine tetrahydrobiopterin (BH4), which is structurally related to 6,7-dimethyl-1H-pteridin-4-one. The relationship between BH4, neurotransmitter synthesis, and affective disorders, including depression, underscores the importance of pteridines in neurochemical and psychiatric research. This connection suggests potential therapeutic applications of pteridines in addressing neurotransmitter-related disorders and highlights the need for further research into these compounds' effects on the central nervous system (Hoekstra & Fekkes, 2002).

Clinical Markers and Liver Disease

Pteridines have also been explored as clinical markers in various diseases, including liver disorders. The measurement of urinary and serum pteridines can provide valuable insights into liver cell damage and the activation of cell-mediated immunity, offering a non-invasive method for diagnosing and monitoring liver diseases. This application demonstrates the diagnostic and prognostic potential of pteridines beyond their therapeutic uses (Mazda et al., 1996).

Anticancer Mechanisms

Pterostilbene's anticancer effects have been a focus of research, with studies demonstrating its ability to inhibit tumor growth, metastasis, angiogenesis, and cancer stem cells, while also enhancing apoptosis and immunotherapy. These findings suggest a comprehensive mechanism by which pteridine derivatives can combat cancer, making them promising candidates for future clinical applications (Ma et al., 2019).

Eigenschaften

IUPAC Name |

6,7-dimethyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZHLQUXFAOLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163524 | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethyl-1H-pteridin-4-one | |

CAS RN |

14684-54-9 | |

| Record name | 4-Hydroxy-6,7-dimethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-6,7-dimethylpteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)